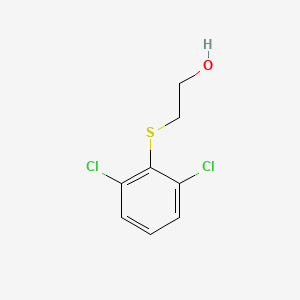
4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (CPCP) is an organic compound with a wide range of applications in scientific research. Its unique properties make it an ideal candidate for use in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Antibacterial Activity
One prominent application of pyrimidine derivatives involves their use in the synthesis of antibacterial agents. For instance, a study by Rostamizadeh et al. (2013) detailed the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with potential antibacterial properties. Similarly, Abdelghani et al. (2017) and Shehta & Abdel Hamid (2019) also reported the synthesis of new pyrimidines with antimicrobial properties.
Anticancer Potential
Pyrimidine derivatives have been explored for their potential in cancer treatment. Tiwari et al. (2016) conducted a study focusing on the synthesis of novel pyrimidine derivatives, demonstrating their in-vitro anticancer activities against various human tumor cell lines.
Nonlinear Optical Applications
The pyrimidine ring, due to its presence in DNA and RNA, finds significance in nonlinear optics (NLO) applications. Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, highlighting their potential in the field of medicine and nonlinear optics.
Synthesis of Fused Pyrimidines
Pyrimidine derivatives are used in the synthesis of fused pyrimidines, which have various applications. For example, Abdel-Mohsen & Geies (2008) and Abdel-Mohsen & Geies (2009) described the synthesis of pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-b]pyrimidine systems.
Structural and Spectral Analysis
The structural and spectral properties of pyrimidine derivatives have been extensively studied. Sherlin et al. (2018) investigated an antimalarial drug containing a pyrimidine ring, focusing on its molecular geometry and spectroscopic characterization.
Green Synthetic Methods
Pyrimidine derivatives are also synthesized using environmentally friendly methods. Divate & Dhongade-Desai (2014) reported a microwave-assisted synthesis of triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives, highlighting an efficient and green synthetic method.
Studies in Solution
Studies of pyrimidine derivatives in solution provide insights into molecular interactions. Gaware (2021) explored the molar refraction and polarizability constant of a pyrimidine derivative in DMSO, providing valuable information on electronic polarizability and molecular interactions.
properties
IUPAC Name |
4-chloro-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3/c18-13-8-6-11(7-9-13)15-14(10-20)16(19)22-17(21-15)12-4-2-1-3-5-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALNRTNGKPSHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

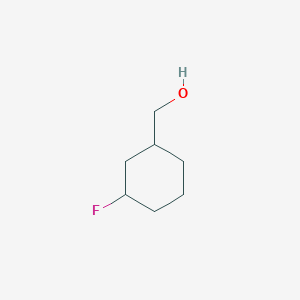
![N-[4-[[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2895667.png)
![[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine](/img/structure/B2895668.png)
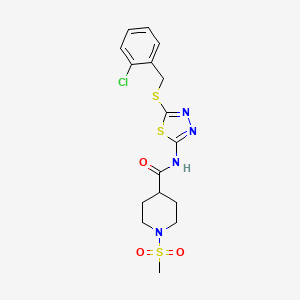

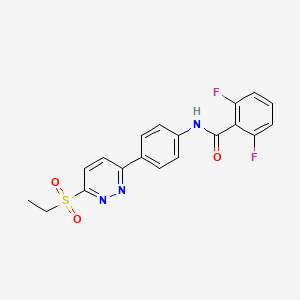
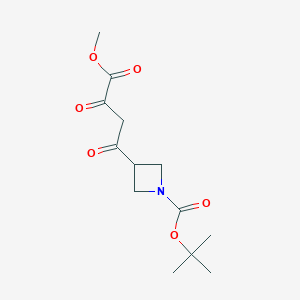
![1-[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2895679.png)
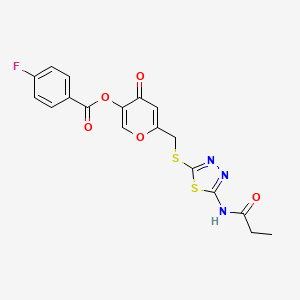
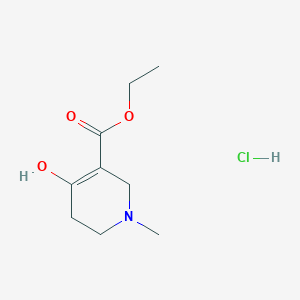
![4-(2-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2895683.png)

![N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine](/img/structure/B2895687.png)
